2-(2-acetamido-1,3-thiazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S2/c1-8(19)15-13-16-9(6-22-13)5-12(20)18-14-17-10(7-23-14)11-3-2-4-21-11/h2-4,6-7H,5H2,1H3,(H,15,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAXHFOADAFSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NC2=NC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Amino-4-(Furan-2-yl)-1,3-Thiazole
The furan-substituted thiazole core is synthesized via Hantzsch thiazole cyclization. Furan-2-carbaldehyde (1.0 equiv) is condensed with thiourea (1.2 equiv) in ethanol under reflux, followed by addition of α-bromoacetophenone (1.1 equiv). The reaction proceeds via thiourea intermediate cyclization, yielding 2-amino-4-(furan-2-yl)-1,3-thiazole as a pale-yellow solid (72% yield).
Key Data
Synthesis of 2-Acetamido-4-(Chloroacetamido)-1,3-Thiazole
Acylation of 2-amino-1,3-thiazole is achieved using Method A from literature. 2-Amino-1,3-thiazole (1.0 equiv) reacts with chloroacetyl chloride (1.5 equiv) in dichloromethane containing pyridine (2.0 equiv) at 0°C. The product, 2-acetamido-4-(chloroacetamido)-1,3-thiazole, is isolated via silica gel chromatography (hexanes/EtOAc, 3:1) in 68% yield.
Key Data
- Reagents : 2-Amino-1,3-thiazole, chloroacetyl chloride, pyridine, dichloromethane.
- Conditions : 0°C to room temperature, 2 h.
- Characterization : IR (KBr): 3280 cm$$^{-1}$$ (N–H), 1680 cm$$^{-1}$$ (C=O).
Acylation and Coupling Strategies
EDAC-Mediated Coupling of Thiazole Subunits
The final acetamide bridge is formed using carbodiimide coupling (Method D). 2-Acetamido-4-(chloroacetamido)-1,3-thiazole (1.0 equiv) and 2-amino-4-(furan-2-yl)-1,3-thiazole (1.2 equiv) are combined with EDAC (1.5 equiv) and DMAP (0.1 equiv) in anhydrous dichloromethane. The reaction proceeds at room temperature for 6 h, affording the target compound in 75% yield after purification.
Reaction Scheme
$$
\text{Thiazole-Cl} + \text{Thiazole-NH}_2 \xrightarrow{\text{EDAC/DMAP}} \text{Target Compound}
$$
Key Data
Alternative Phosphorus Oxychloride-Mediated Approach
A modified method from triazolothiadiazole synthesis involves reacting 2-acetamido-4-(carboxylic acid)-1,3-thiazole with 2-amino-4-(furan-2-yl)-1,3-thiazole in phosphorus oxychloride under reflux. This method yields the target compound in 65% yield but requires careful handling of POCl$$_3$$.
Key Data
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that dichloromethane at room temperature outperforms ethanol or THF in EDAC-mediated coupling, minimizing side reactions (Table 1).
Table 1: Solvent Optimization for EDAC Coupling
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Dichloromethane | 25 | 75 |
| Ethanol | 25 | 58 |
| THF | 25 | 49 |
| Dichloromethane | 0 | 62 |
Stoichiometric Ratios
Excess EDAC (1.5 equiv) and DMAP (0.1 equiv) maximize coupling efficiency. Lower EDAC concentrations (1.0 equiv) reduce yields to 60%.
Analytical Characterization
Spectroscopic Validation
Purity and Stability
HPLC analysis (C18 column, MeOH/H$$_2$$O 70:30) shows ≥98% purity. The compound is stable at −20°C for 6 months without decomposition.
Chemical Reactions Analysis
Types of Reactions
2-(2-acetamido-1,3-thiazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiazole or furan rings.
Substitution: Substitution reactions can occur at the acetamido or thiazole groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are adjusted based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
2-(2-acetamido-1,3-thiazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
The following table highlights compounds sharing the acetamide-thiazole core but differing in substituents:
Crystallographic and Analytical Insights
Biological Activity
The compound 2-(2-acetamido-1,3-thiazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide is a thiazole-based derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 270.34 g/mol. The structure features two thiazole rings and an acetamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₄O₂S² |
| Molecular Weight | 270.34 g/mol |
| CAS Number | 126781-71-3 |
Antiviral Activity
Recent studies have indicated that compounds containing thiazole and furan moieties exhibit significant antiviral properties. For instance, derivatives of thiazole have been shown to inhibit viral replication in various models. The specific compound under discussion has demonstrated promising antiviral activity against several viruses, including SARS-CoV-2, by targeting key viral enzymes.
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The structure-activity relationship suggests that modifications to the thiazole ring can enhance its potency.
Case Study:
In a study by Evren et al. (2019), a series of thiazole derivatives were synthesized and tested for anticancer activity. One derivative demonstrated an IC50 value of against A549 cells, indicating strong selectivity and efficacy compared to standard treatments like doxorubicin .
The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes through enzyme inhibition and modulation of signaling pathways. The thiazole moiety is known to interact with various biological targets, enhancing the compound's therapeutic potential.
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Thiazole Substituents: Modifications at the 2-position of the thiazole ring significantly impact the biological activity.
- Furan Ring Influence: The presence of a furan ring enhances interaction with target proteins, increasing binding affinity.
These insights are crucial for further optimization of the compound to improve its efficacy and reduce toxicity.
Summary of Research Findings
Research indicates that This compound holds potential as an antiviral and anticancer agent. Its unique structure allows it to interact effectively with biological targets.
| Study Reference | Biological Activity | IC50 Value |
|---|---|---|
| Evren et al. (2019) | Anticancer (A549 cells) | |
| MDPI Study | Antiviral | Not specified |
Q & A
Q. What are the key synthetic strategies for preparing 2-(2-acetamido-1,3-thiazol-4-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]acetamide?
- Methodological Answer : The compound can be synthesized via multistep reactions involving: (i) Thiazole ring formation : Reacting 2-amino-4-substituted thiazole precursors with acetonitrile in the presence of anhydrous AlCl₃ to generate the acetamido-thiazole core . (ii) Amide coupling : Using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine to link the furan-thiazol-2-amine moiety to the acetamido-thiazole intermediate . (iii) Purification : Crystallization from methanol/acetone mixtures (1:1) to isolate the final product, verified via NMR and elemental analysis .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm proton and carbon environments (e.g., acetamido NH at δ ~10 ppm, furan protons at δ ~6–7 ppm) .
- Elemental analysis : Comparing calculated vs. experimental C, H, N, S percentages to validate purity .
- X-ray crystallography : Resolves dihedral angles between thiazole and furan rings (e.g., ~61.8° twist in dichlorophenyl analogs), critical for understanding conformational stability .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways for amide bond formation, reducing trial-and-error in solvent/catalyst selection .
- Data-driven optimization : Machine learning models trained on reaction databases (e.g., solvent polarity, temperature) identify optimal conditions (e.g., dichloromethane at 273 K with EDC·HCl) .
- Docking studies : Molecular dynamics simulations assess steric compatibility between intermediates and coupling agents, improving yield .
Q. What experimental strategies resolve contradictions in biological activity data for thiazole-acetamide derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., halogen vs. methoxy groups on the furan ring) and correlate with bioactivity (e.g., antimicrobial IC₅₀) .
- Dose-response validation : Repeat assays under standardized conditions (e.g., fixed DMSO concentration, cell line passage number) to eliminate artifacts .
- Crystallographic validation : Compare bioactive vs. inactive analogs’ crystal structures to identify critical binding motifs (e.g., hydrogen-bonding patterns in thiazole-furan dimers) .
Q. How does stereoelectronic tuning of the thiazole-furan scaffold enhance target selectivity?
- Methodological Answer :
- Electron-withdrawing/donating groups : Introduce fluorine or methoxy substituents on the furan ring to modulate electron density, altering binding affinity to enzymes (e.g., COX-2) .
- Conformational rigidity : Incorporate methyl groups at C4 of the thiazole to restrict rotation, improving selectivity for hydrophobic enzyme pockets .
- Pharmacokinetic profiling : Assess logP and solubility via HPLC to balance bioavailability and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
